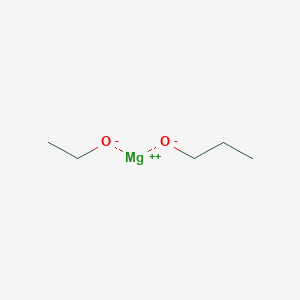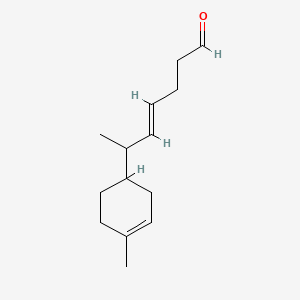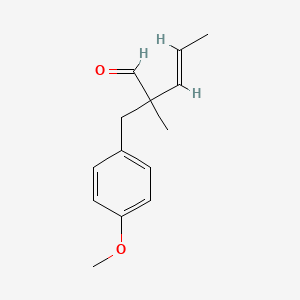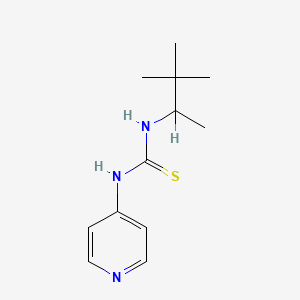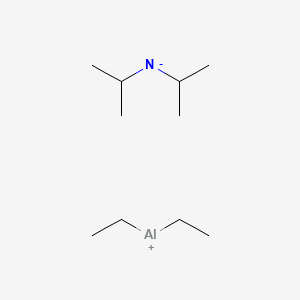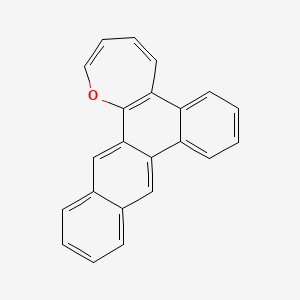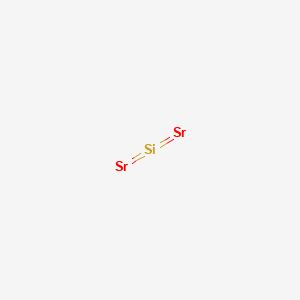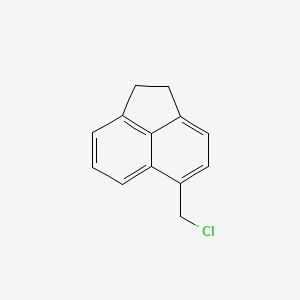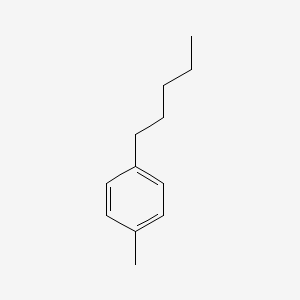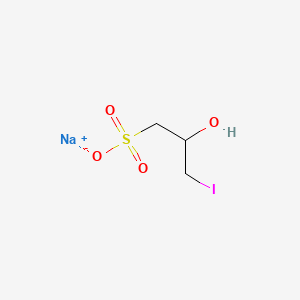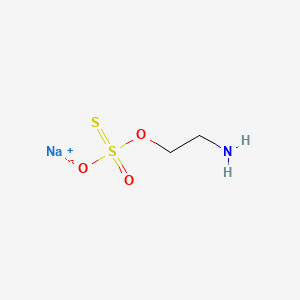
(Z)-Hex-3-enyl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Hex-3-enyl pivalate is an organic compound that belongs to the ester class. It is derived from hex-3-en-1-ol and pivalic acid. This compound is known for its distinctive odor, which makes it valuable in the fragrance industry. Its chemical structure includes a hexenyl group attached to a pivalate ester, giving it unique properties that are utilized in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl pivalate typically involves the esterification of hex-3-en-1-ol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. This method allows for the easy separation of the product from the catalyst, reducing the need for extensive purification steps.
化学反応の分析
Types of Reactions
(Z)-Hex-3-enyl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hex-3-enal or hex-3-enoic acid, while reduction can produce hex-3-en-1-ol.
科学的研究の応用
Chemistry
In chemistry, (Z)-Hex-3-enyl pivalate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in plant signaling and defense mechanisms. It is known to be a component of the volatile organic compounds released by plants in response to herbivory.
Medicine
While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry
In the fragrance industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry.
作用機序
The mechanism of action of (Z)-Hex-3-enyl pivalate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes and receptors involved in plant defense pathways, modulating their activity and leading to the production of defensive compounds.
類似化合物との比較
Similar Compounds
Hexyl acetate: Another ester with a fruity odor, commonly used in fragrances and flavorings.
Hex-3-en-1-ol: The alcohol precursor to (Z)-Hex-3-enyl pivalate, also used in fragrances.
Pivalic acid: The acid component of the ester, used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific combination of a hexenyl group and a pivalate ester, which imparts distinct olfactory properties. Its stability and reactivity also make it a versatile compound for various applications in research and industry.
特性
CAS番号 |
84604-59-1 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
[(Z)-hex-3-enyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-5-6-7-8-9-13-10(12)11(2,3)4/h6-7H,5,8-9H2,1-4H3/b7-6- |
InChIキー |
JGXBXELJDMGEAB-SREVYHEPSA-N |
異性体SMILES |
CC/C=C\CCOC(=O)C(C)(C)C |
正規SMILES |
CCC=CCCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



